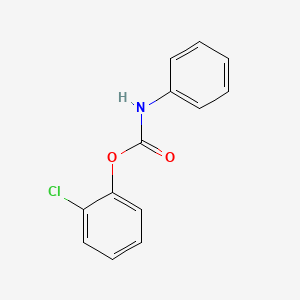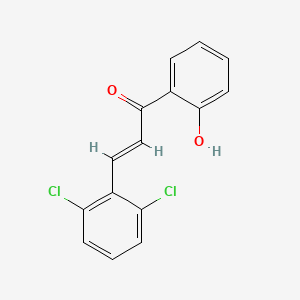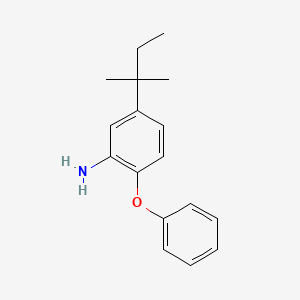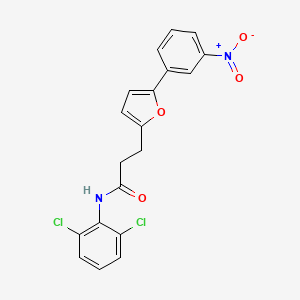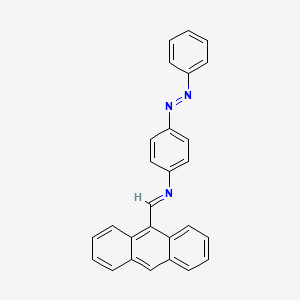
Urea, N,N-dibutyl-N'-(2,6-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)-: is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea functional group, where the nitrogen atoms are substituted with various alkyl or aryl groups. This particular compound features two butyl groups and a 2,6-dimethylphenyl group attached to the nitrogen atoms of the urea moiety. It is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For this compound, the reaction between dibutylamine and 2,6-dimethylphenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .
Industrial Production Methods: In industrial settings, the production of N-substituted ureas often involves the use of phosgene as a reagentThis method, while efficient, requires careful handling due to the toxic nature of phosgene .
化学反応の分析
Types of Reactions: Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea group into amine derivatives.
Substitution: The compound can participate in substitution reactions where the butyl or dimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use as drugs. The unique structure of N-substituted ureas allows for the design of molecules with specific biological targets .
Industry: Industrially, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
- Urea, N,N-dimethyl-N’-(2,6-dimethylphenyl)-
- Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Comparison: Compared to similar compounds, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- exhibits unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it distinct from other N-substituted ureas.
特性
CAS番号 |
86781-21-7 |
|---|---|
分子式 |
C17H28N2O |
分子量 |
276.4 g/mol |
IUPAC名 |
1,1-dibutyl-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-12-19(13-8-6-2)17(20)18-16-14(3)10-9-11-15(16)4/h9-11H,5-8,12-13H2,1-4H3,(H,18,20) |
InChIキー |
YPZGKHSVUKQBCI-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)


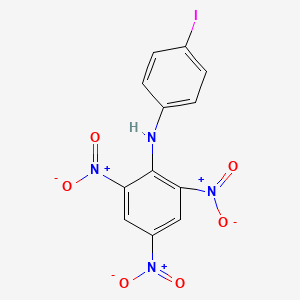
![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)
